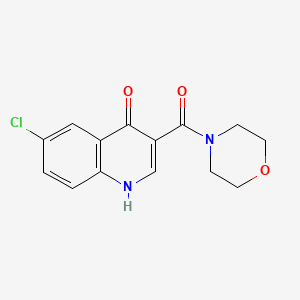
6-chloro-3-(4-morpholinylcarbonyl)-4-quinolinol
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 6-chloro-3-(4-morpholinylcarbonyl)-4-quinolinol, typically involves complex reactions such as the Buchwald–Hartwig amination. For instance, new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been synthesized through this method, starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines like morpholine, yielding 60–88% success rates (Bonacorso et al., 2018). This method demonstrates the potential pathways for synthesizing similar compounds, highlighting the roles of halogen precursors and amines in their formation.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for understanding their chemical behavior and properties. Studies often utilize photophysical analyses to elucidate the molecular structure, revealing intraligand and charge-transfer type transitions indicative of the aromatic structures present in these compounds. Such analyses can infer the structural aspects of 6-chloro-3-(4-morpholinylcarbonyl)-4-quinolinol, suggesting its interactions with DNA through π-stacking and/or hydrogen-bonding, based on its molecular framework and substituents (Bonacorso et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving quinoline N-oxides with morpholine demonstrate the reactivity of these compounds under various conditions, leading to the formation of cyclic ketones and other derivatives. These reactions highlight the versatility and reactivity of quinoline derivatives, pointing to the potential chemical behaviors of 6-chloro-3-(4-morpholinylcarbonyl)-4-quinolinol under similar conditions (Hamana & Noda, 1967).
Physical Properties Analysis
The physical properties of quinoline derivatives are influenced by their molecular structure. For instance, the synthesis and chemical transformations of 6-(morpholine-4-sulfonyl)-2,3,4-quinolinetricarboxylic acid, involving key reactions like the Pfitzinger reaction, showcase the complex interplay between structure and reactivity, impacting the physical properties of these compounds (Kravchenko et al., 2006).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their reactivity towards nucleophilic and non-nucleophilic bases, reveal the compound's potential for undergoing various chemical transformations. The study on 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones illustrates the modifications these compounds can undergo, including substitution, elimination, and isomerization reactions, under the action of morpholine, highlighting their chemical versatility (Grytsak et al., 2021).
作用机制
Target of Action
The primary target of 6-chloro-3-(4-morpholinylcarbonyl)-4-quinolinol is Carbonic Anhydrase 2 . This enzyme plays a crucial role in reversible hydration of carbon dioxide, and it’s essential for bone resorption and osteoclast differentiation .
Mode of Action
The compound interacts with Carbonic Anhydrase 2, influencing its ability to hydrate carbon dioxide . This interaction can lead to changes in the regulation of fluid secretion into the anterior chamber of the eye .
Biochemical Pathways
The compound affects the biochemical pathways related to the hydration of carbon dioxide and the regulation of fluid secretion . The downstream effects of these pathways include the regulation of intracellular pH and the positive regulation of osteoclast differentiation .
Result of Action
The molecular and cellular effects of the compound’s action include changes in intracellular pH and the regulation of osteoclast differentiation . These changes can have significant impacts on bone resorption and the regulation of fluid secretion .
属性
IUPAC Name |
6-chloro-3-(morpholine-4-carbonyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-9-1-2-12-10(7-9)13(18)11(8-16-12)14(19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSSIIJFRSZNDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-isopropyl-1,3-dimethyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4512411.png)


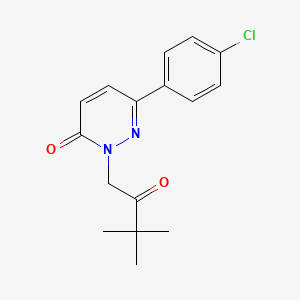
![N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4512442.png)
![N-cyclohexyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4512447.png)
![({[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4512460.png)

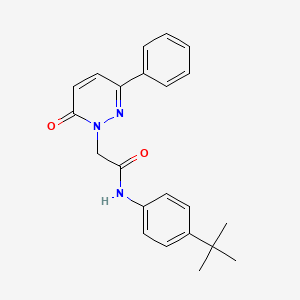
![1-[(5-phenyl-3-isoxazolyl)carbonyl]-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4512478.png)
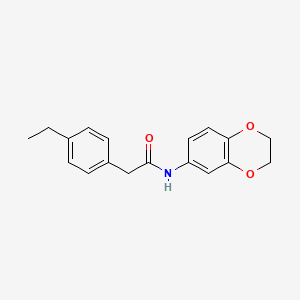
![2-oxo-N-[2-(2-thienyl)ethyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4512508.png)
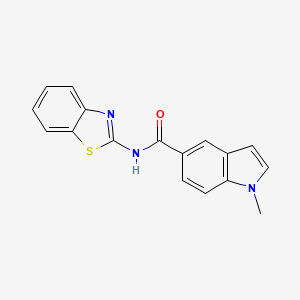
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4512517.png)